

Application Notes and Protocols: Solvent Black 46 in Industrial Coatings and Inks

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Compound of Interest

Compound Name: Solvent Black 46

Cat. No.: B12343797

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Introduction

Solvent Black 46 is a solvent-soluble dye belonging to the azo chemical class, presenting as a reddish to blue-black powder.^{[1][2]} It is primarily utilized for its coloring properties in various solvent-based systems, including a wide range of inks and industrial coatings.^{[3][4][5][6]} This dye is valued for its good solubility in organic solvents, compatibility with numerous resins, and favorable resistance properties, making it a versatile choice for achieving deep black shades.^{[5][7]} This document provides detailed application notes and experimental protocols for the effective use of **Solvent Black 46**.

Physicochemical Properties

A comprehensive understanding of the dye's properties is crucial for successful formulation. Key quantitative data for **Solvent Black 46** are summarized below.

Table 1: Properties of **Solvent Black 46**

Property	Value	Test Method/Conditions
CAS Number	65294-17-9	-
Molecular Formula	C43H46N6O3S	-
Molecular Weight	726.93 g/mol	-
Appearance	Black Powder	Visual
Shade	Reddish Black	Visual
Density	0.50 - 1.45 g/cm ³	Standard
Melting Point	130 °C	Standard
Heat Resistance	~200 °C	Standard
Light Fastness	6-7 (on a scale of 1-8)	ISO
Acid Resistance	5 (on a scale of 1-5)	Standard
Alkali Resistance	5 (on a scale of 1-5)	Standard
Water Soluble Content	< 1.0%	Standard

| Volatile Matter @ 105°C | < 1.0% | Standard |

Data compiled from multiple sources.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Solubility of **Solvent Black 46**

Solvent	Solubility (g/L)
Acetone	280
Butyl Acetate	100

| Toluene (Methylbenzene) | 10.3 |

Data from China inter dye.[\[1\]](#)

Application Notes

Applications in Industrial Coatings

Solvent Black 46 is suitable for various solvent-borne coating systems where a transparent or semi-transparent black is desired. Its good solubility allows for incorporation without significant haze, making it ideal for:

- Wood Stains and Varnishes
- Metal Coatings (e.g., for decorative finishes)
- Plastic Coatings (for materials like polystyrene and acrylics)[\[7\]](#)
- Transparent Paints and Overlacquers[\[9\]](#)

Formulation Guideline: The concentration of **Solvent Black 46** typically ranges from 0.1% to 5.0% by weight, depending on the desired color depth and the resin system's film thickness. It is compatible with nitrocellulose, vinyl, acrylic, and polyurethane resins. Pre-dissolving the dye in a strong solvent like acetone or butyl acetate before adding it to the main resin solution is highly recommended for optimal dispersion.

Table 3: Example Starting-Point Formulation for a Nitrocellulose Wood Lacquer

Component	Purpose	Weight (%)
Nitrocellulose Resin (e.g., RS 1/2 sec)	Film Former	15.0
Alkyd Resin (short oil)	Co-resin / Plasticizer	5.0
Dibutyl Phthalate (DBP)	Plasticizer	2.0
Butyl Acetate	Active Solvent	30.0
Ethanol	Co-Solvent	15.0
Toluene	Diluent	30.0
Solvent Black 46 Stock Solution (10% in Acetone)	Colorant	3.0

| Total | | 100.0 |

Applications in Inks

Solvent Black 46 is extensively used in the ink industry, particularly for printing and writing inks.^{[3][6][10]} Its strong color and excellent solubility are advantageous for flexographic and gravure printing inks, as well as for specialty inks like pen and marker inks.^{[9][10]}

Formulation Guideline: For printing inks, the dye is typically incorporated into a mill base with the primary resin and a portion of the solvent before being let down with the remaining components. The final concentration can vary from 2% to 15% depending on the ink type and required optical density.

Table 4: Example Starting-Point Formulation for a Solvent-Based Gravure Ink

Component	Purpose	Weight (%)
Nitrocellulose Resin	Film Former / Binder	12.0
Polyurethane Resin	Co-resin / Adhesion Promoter	4.0
Solvent Black 46	Colorant	8.0
Ethanol	Active Solvent	40.0
Ethyl Acetate	Active Solvent	34.0
Methoxypropanol	Retarder / Flow Agent	2.0

| Total | | 100.0 |

Experimental Protocols

Protocol 1: Preparation of a Solvent Black 46 Stock Solution

Objective: To prepare a concentrated, homogenous stock solution of **Solvent Black 46** for easy incorporation into coating and ink formulations.

Materials:

- **Solvent Black 46** powder
- Acetone or Butyl Acetate (analytical grade)
- Beaker or sealable container
- Magnetic stirrer and stir bar or high-shear mixer
- Weighing scale

Procedure:

- Weigh the desired amount of solvent (e.g., 90g of Acetone) into the beaker.
- Place the beaker on the magnetic stirrer.
- Slowly add the weighed amount of **Solvent Black 46** powder (e.g., 10g for a 10% solution) to the solvent while stirring.
- Increase the stirring speed to create a vortex, ensuring the powder is well-dispersed.
- Continue stirring for 30-60 minutes, or until all dye particles are fully dissolved and the solution is homogenous. A slight warming of the solvent can aid dissolution.
- Visually inspect the solution against a light source to ensure no undissolved particles remain.
- Store the stock solution in a sealed, labeled container away from heat and light.

Protocol 2: Evaluation of Color Strength and Compatibility in a Coating System

Objective: To determine the tinting strength and compatibility of **Solvent Black 46** in a specific resin system.

Materials:

- Prepared **Solvent Black 46** stock solution (from Protocol 1)

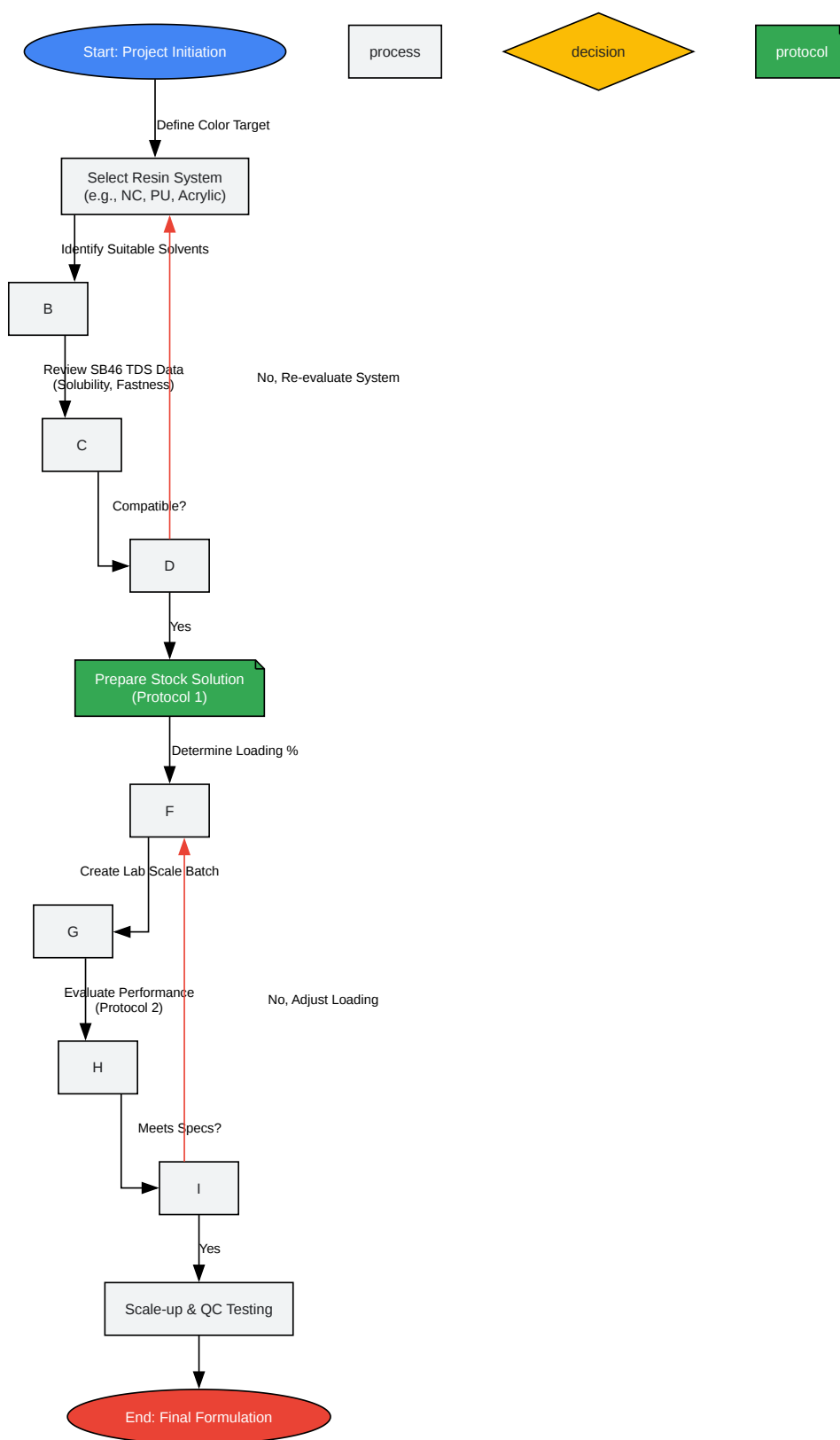
- Target clear lacquer/coating formulation
- Drawdown bar (e.g., 100 μm wet film thickness)
- Test charts (e.g., Leneta card with black and white sections)
- Spectrophotometer

Procedure:

- Prepare a control sample of the clear lacquer without any colorant.
- Prepare a test sample by adding a precise amount of the **Solvent Black 46** stock solution to the clear lacquer (e.g., 1% dye solids on total resin solids).
- Mix the test sample thoroughly until the color is uniform. Observe for any signs of incompatibility, such as precipitation, gelling, or seeding.
- Apply a drawdown of both the control and the test sample onto a test chart using the drawdown bar.
- Allow the films to dry completely according to the coating's specifications (air dry or bake).
- Visually assess the color, transparency, and gloss of the dried film.
- Use a spectrophotometer to measure the color coordinates (Lab*) and optical density of the test sample over the white portion of the chart.
- Compare the results to a standard or a different batch to quantify the color strength and shade.

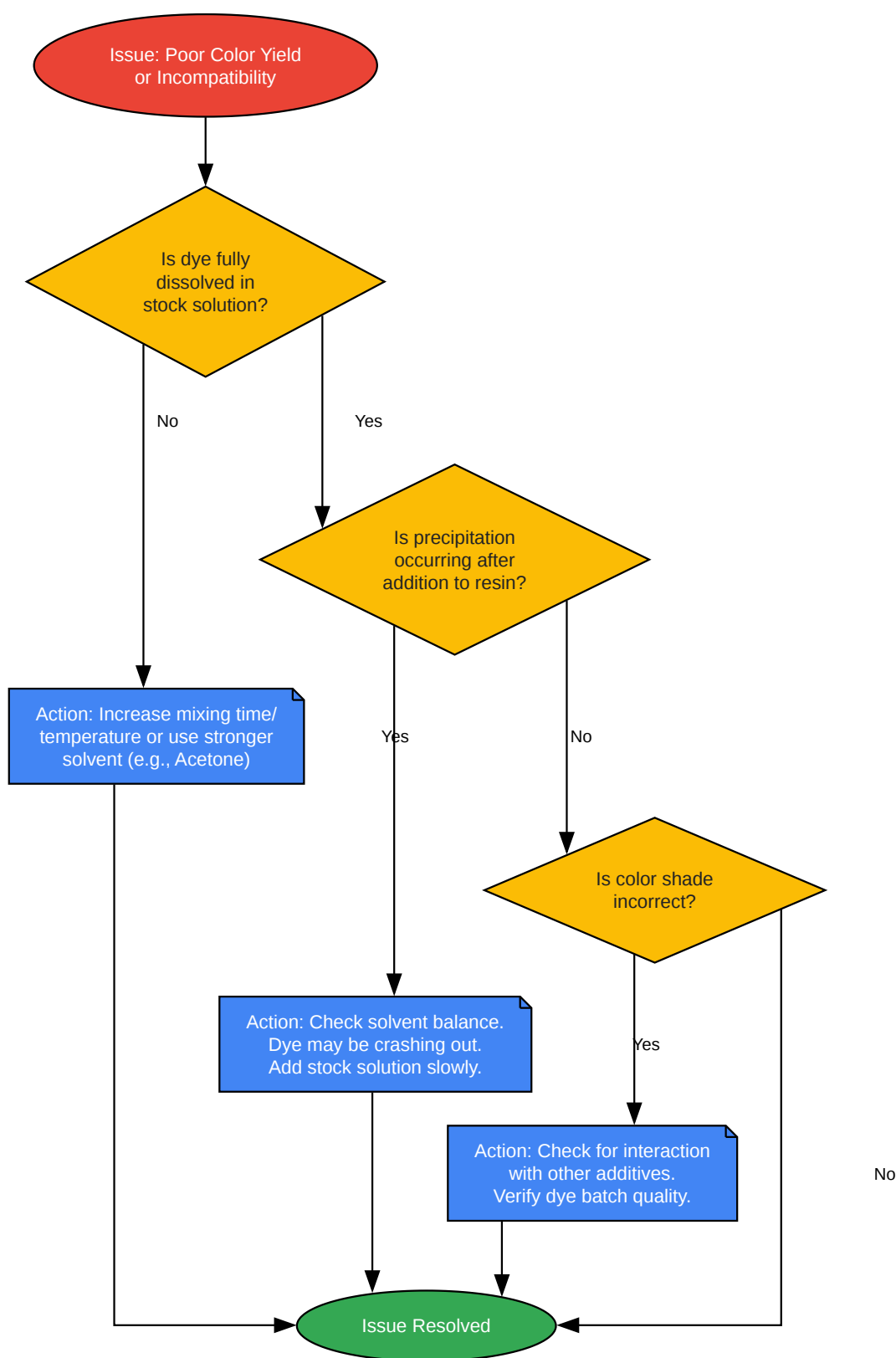
Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes when working with **Solvent Black 46**.



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Caption: Workflow for formulating with **Solvent Black 46**.



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Caption: Troubleshooting guide for **Solvent Black 46** formulations.

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